N-(1H-indol-5-ylmethyl)-2-phenylethanamine
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Overview
Description
N-(1H-indol-5-ylmethyl)-2-phenylethanamine is a compound that features an indole moiety linked to a phenylethanamine structure. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-ylmethyl)-2-phenylethanamine typically involves the construction of the indole ring followed by the attachment of the phenylethanamine side chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The phenylethanamine side chain can then be introduced through a series of substitution reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions are frequently used to form carbon-carbon bonds in the synthesis of complex indole structures .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-ylmethyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring of the phenylethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1H-indol-5-ylmethyl)-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-ylmethyl)-2-phenylethanamine involves its interaction with various molecular targets, including receptors and enzymes. The indole moiety can bind to serotonin receptors, modulating neurotransmitter activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the indole structure but has a simpler side chain.
Serotonin: A neurotransmitter with a similar indole structure and biological activity.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid side chain.
Uniqueness
N-(1H-indol-5-ylmethyl)-2-phenylethanamine is unique due to its specific combination of the indole ring and phenylethanamine side chain, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-2-4-14(5-3-1)8-10-18-13-15-6-7-17-16(12-15)9-11-19-17/h1-7,9,11-12,18-19H,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQDKKONVTKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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